

Application & Protocol Guide: N-Demethyl-N-formylolanzapine Reference Standard

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Compound of Interest

Compound Name: *N-Demethyl-N-formylolanzapine*

CAS No.: 639460-79-0

Cat. No.: B1530974

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Introduction: The Critical Role of Metabolite Quantification in Pharmaceutical Research

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.^[1] Its efficacy and safety are intrinsically linked to its complex metabolic profile within the human body. Following administration, olanzapine is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, and direct glucuronidation.^{[2][3]} This biotransformation results in several metabolites, including N-desmethyloanzapine, 2-hydroxymethyloanzapine, and olanzapine N-oxide.^{[2][4]}

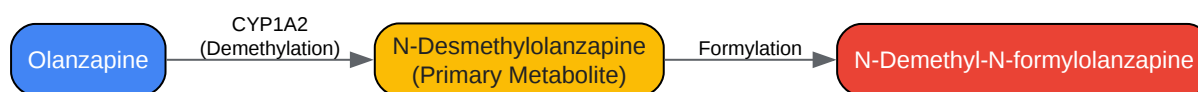
While many metabolites are inactive, understanding their formation, concentration, and clearance is paramount for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.^[4] **N-Demethyl-N-formylolanzapine** (CAS No. 639460-79-0) is a relevant impurity and minor metabolite in this pathway.^{[5][6]} Although not a major circulating metabolite,

its accurate quantification is essential for impurity profiling in drug substance and drug product manufacturing, as well as for detailed metabolic profiling in drug development.

The use of a certified **N-Demethyl-N-formylolanzapine** reference standard is non-negotiable for achieving accurate and reproducible analytical data. This guide provides an in-depth framework for the utilization of this reference standard, focusing on the development and validation of a robust bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for such applications.[7]

Metabolic Context: The Biotransformation of Olanzapine

Understanding the metabolic pathway is crucial for appreciating the significance of **N-Demethyl-N-formylolanzapine**. The diagram below illustrates the primary oxidative metabolism of Olanzapine, highlighting the formation pathway that leads to the N-demethylated and subsequently formylated metabolite.



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Caption: Oxidative metabolic pathway of Olanzapine.

Core Principles of Bioanalytical Method Validation

Any quantitative method developed using this reference standard must adhere to rigorous validation guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8] The validation process ensures that the analytical method is accurate, precise, selective, and reliable for its intended purpose.[7][9] Key validation parameters are summarized in the table below.

Validation Parameter	Description	Acceptance Criteria (Typical)
Accuracy	Closeness of measured value to the true value.	Within $\pm 15\%$ of nominal value ($\pm 20\%$ at LLOQ).
Precision	Agreement between a series of measurements.	Coefficient of Variation (CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ).
Selectivity	Ability to differentiate and quantify the analyte in the presence of other components.	No significant interference at the analyte's retention time.
Sensitivity (LLOQ)	The lowest concentration that can be measured with acceptable accuracy and precision.	Signal-to-noise ratio > 5 ; Accuracy & Precision criteria met.
Matrix Effect	The effect of co-eluting, undetected matrix components on analyte ionization.	CV of matrix factor should be $\leq 15\%$.
Recovery	The efficiency of the extraction process.	Should be consistent, precise, and reproducible.
Stability	Chemical stability of the analyte in the biological matrix under various conditions.	Analyte concentration should be within $\pm 15\%$ of the baseline.

This table is a summary based on FDA Bioanalytical Method Validation Guidance.^{[7][8]}

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of primary stock solutions, working solutions, calibration standards, and quality control samples.

Materials:

- **N-Demethyl-N-formylolanzapine** Reference Standard

- HPLC-grade Methanol or Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Class A volumetric flasks and pipettes
- Control biological matrix (e.g., human plasma, K2-EDTA)

Procedure:

- Primary Stock Solution (e.g., 1 mg/mL):
 - Allow the reference standard vial to equilibrate to room temperature before opening to prevent condensation.
 - Accurately weigh approximately 1 mg of the **N-Demethyl-N-formylolanzapine** reference standard.
 - Quantitatively transfer the powder to a 1 mL Class A volumetric flask.
 - Add a small amount of solvent (e.g., Methanol) to dissolve the standard, sonicate briefly if necessary.
 - Once fully dissolved, bring the volume to the mark with the same solvent. Mix thoroughly.
 - Rationale: This high-concentration stock serves as the primary source for all subsequent dilutions, minimizing weighing errors. Methanol is a common solvent for olanzapine and its metabolites.[\[10\]](#)
- Working Stock Solutions:
 - Perform serial dilutions from the Primary Stock Solution using the appropriate solvent to create a series of working stock solutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
 - Rationale: These intermediate solutions are used to spike the biological matrix, allowing for precise and accurate preparation of calibration and QC samples without adding large volumes of organic solvent to the matrix.

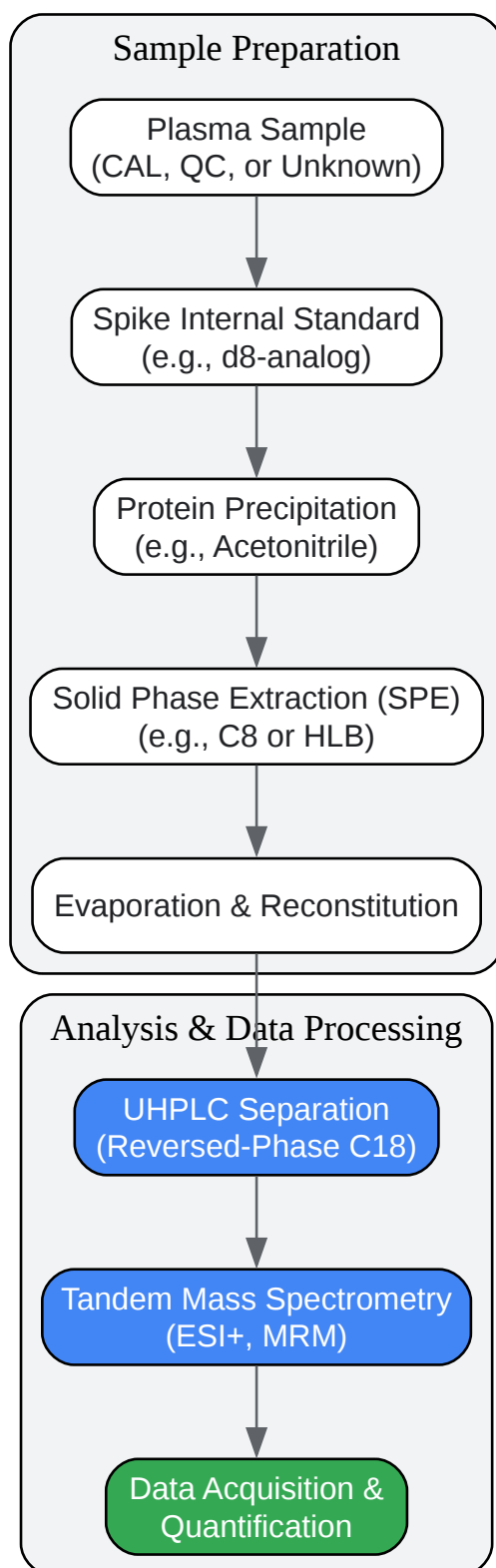
- Calibration (CAL) and Quality Control (QC) Sample Preparation:
 - Spike the control biological matrix with known amounts of the working stock solutions to create a calibration curve. A typical range for a metabolite might be 0.1 to 50 ng/mL.[\[11\]](#)
[\[12\]](#)
 - Prepare at least three levels of QC samples: Low, Medium, and High (e.g., 0.3 ng/mL, 5 ng/mL, and 40 ng/mL).
 - Rationale: The calibration curve is used to quantify unknown samples. QC samples are analyzed with each batch of study samples to ensure the validity and integrity of the run.
[\[13\]](#)

Storage and Stability:

- Store stock solutions in amber vials at -20°C or -80°C.
- Olanzapine and its metabolites can be sensitive to light and temperature.[\[14\]](#)[\[15\]](#) It is crucial to perform stability assessments, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, as part of the method validation process.[\[16\]](#)[\[17\]](#)

Protocol 2: Sample Extraction and LC-MS/MS Analysis

This protocol provides a general workflow for extracting **N-Demethyl-N-formylolanzapine** from human plasma and its subsequent analysis by LC-MS/MS.



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Caption: General workflow for bioanalytical sample processing.

Part A: Solid Phase Extraction (SPE)

- Sample Pre-treatment: Thaw plasma samples, CALs, and QCs. To a 200 μ L aliquot of plasma, add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., **N-Demethyl-N-formylolanzapine-d8**).[\[18\]](#)
- Conditioning: Condition an SPE cartridge (e.g., C8 or a polymeric sorbent like Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[\[19\]](#)[\[20\]](#)
- Loading: Load the pre-treated plasma sample onto the cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and polar interferences.[\[10\]](#)
- Elution: Elute the analyte and IS with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
- Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 μ L) of the initial mobile phase.

Part B: LC-MS/MS Conditions

The following are typical starting conditions that must be optimized during method development.

Parameter	Recommended Setting	Rationale
LC Column	C18 or Phenyl-Hexyl, < 2.5 µm particle size	Provides good reversed-phase retention and separation for olanzapine-like compounds. [14][21]
Mobile Phase A	0.1% Formic Acid in Water	Provides a proton source for efficient positive-ion electrospray ionization (ESI+).
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol	Acetonitrile often provides better chromatographic peak shape for basic compounds.
Flow Rate	0.3 - 0.5 mL/min	Appropriate for UHPLC columns with small internal diameters.
Gradient	Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%)	A gradient is necessary to elute the analyte while separating it from matrix components.
Ionization Mode	Electrospray Ionization, Positive (ESI+)	Olanzapine and its metabolites contain basic nitrogen atoms that are readily protonated.[22]
MS/MS Mode	Multiple Reaction Monitoring (MRM)	Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11][22]

MRM Transition (Hypothetical):

- **N-Demethyl-N-formylolanzapine** (MW: 326.42): Q1: 327.1 -> Q3: [Product Ion 1], [Product Ion 2]
- Internal Standard (e.g., d8 version): Q1: 335.2 -> Q3: [Corresponding Product Ion]

Note: The specific product ions must be determined experimentally by infusing the reference standard into the mass spectrometer.

Conclusion

The **N-Demethyl-N-formylolanzapine** reference standard is an indispensable tool for the precise and accurate quantification of this metabolite in various matrices. By following a structured approach grounded in regulatory guidelines for method validation, researchers can develop highly reliable LC-MS/MS assays. The protocols and principles outlined in this guide serve as a comprehensive starting point for scientists in pharmaceutical research and development, enabling them to generate high-quality data crucial for understanding the complete metabolic profile of olanzapine and ensuring the safety and quality of the final drug product.

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